molecular formula C13H18F2N2O2S B2585407 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-39-4

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2585407
CAS No.: 953141-39-4
M. Wt: 304.36
InChI Key: VVHSQFUGLTYLCO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a piperidine ring and a benzenesulfonamide group, making it a versatile material for various applications, such as drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 1-methylpiperidine in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzenesulfonamide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, with conditions involving polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinesin spindle protein (KSP), which is crucial for cell division. By inhibiting KSP, the compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    MK-0731: A kinesin spindle protein inhibitor with a similar mechanism of action.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer properties by targeting cell cycle proteins.

    1,4-Disubstituted Piperidines: These compounds have been studied for their antimalarial and anticancer activities.

Uniqueness

2,5-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide stands out due to its dual fluorine substitution on the benzene ring, which enhances its chemical stability and biological activity. Additionally, its piperidine moiety contributes to its unique pharmacokinetic properties, making it a promising candidate for further drug development .

Properties

IUPAC Name

2,5-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2S/c1-17-6-4-10(5-7-17)9-16-20(18,19)13-8-11(14)2-3-12(13)15/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSQFUGLTYLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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